molecular formula C16H13N3O2 B1459967 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide CAS No. 351329-42-5

2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide

Cat. No. B1459967
M. Wt: 279.29 g/mol
InChI Key: JMYZQFFBXDIOSP-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide (HPQC) is an organic compound that belongs to the family of quinoline derivatives. It is a biochemical used for proteomics research . The molecular formula of HPQC is C16H13N3O2, and it has a molecular weight of 279.3 .


Synthesis Analysis

The synthesis of hydrazones, quinazolines, and Schiff bases can be achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . The preparation methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The molecular structure of HPQC is represented by the formula C16H13N3O2 . More detailed structural analysis may require advanced spectroscopic techniques.

Scientific Research Applications

Synthesis and Transformations

The scientific research on 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide and related compounds primarily focuses on their synthesis and potential applications in various fields. One study discusses the synthesis of substituted quinoline-6-carbohydrazides through the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate. These compounds undergo further transformations to yield quinolyl-substituted triazoles, thiadiazoles, and oxadiazoles, highlighting the versatility of the carbohydrazide group in facilitating the creation of diverse heterocyclic compounds (Aleksanyan & Hambardzumyan, 2019).

Potential Biological Activity

Another aspect of research on quinoline carbohydrazides involves the synthesis of derivatives with potential biological activities. For instance, quinoline-2-carbohydrazide derivatives have been synthesized and evaluated for antimicrobial activities, showcasing the potential of these compounds in developing new antimicrobial agents (Keshk et al., 2008).

Chemosensors

Additionally, quinoline carbohydrazides have been utilized in the development of chemosensors. A particular study highlights the creation of a chemosensor based on imidazo[1,2-a]quinoline for detecting Al3+ and Zn2+ ions in solutions, indicating the application of these compounds in environmental monitoring and bioimaging (Sun et al., 2015).

Antimicrobial and Anticancer Agents

The synthesis of novel derivatives incorporating 8-hydroxy quinoline moiety has been explored for antibacterial and anticancer properties. This research underlines the potential of quinoline carbohydrazides in medicinal chemistry, particularly in the design of drugs targeting cancer cells and bacterial infections (Adimule et al., 2014).

properties

IUPAC Name

2-(4-hydroxyphenyl)quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-19-16(21)13-9-15(10-5-7-11(20)8-6-10)18-14-4-2-1-3-12(13)14/h1-9,20H,17H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYZQFFBXDIOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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